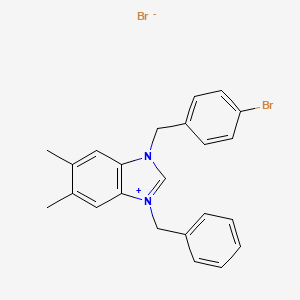
3-benzyl-1-(4-bromobenzyl)-5,6-dimethyl-3H-benzimidazol-1-ium bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-苄基-1-(4-溴苄基)-5,6-二甲基-3H-苯并咪唑-1-鎓溴化物是一种合成的有机化合物,属于苯并咪唑衍生物类。该化合物以苯并咪唑核心为特征,该核心被苄基、溴苄基和二甲基取代。
准备方法
合成路线和反应条件
3-苄基-1-(4-溴苄基)-5,6-二甲基-3H-苯并咪唑-1-鎓溴化物的合成通常涉及曼尼希反应,其中叔胺与卤代烷反应。 在这种情况下,1,2-二甲基咪唑与苄基溴反应生成所需产物 。反应条件通常包括使用诸如乙腈之类的溶剂,以及 50-80°C 的温度范围以促进反应。
工业生产方法
虽然该化合物的具体工业生产方法没有得到很好的记录,但一般方法将涉及实验室合成的放大。这将包括优化反应条件、使用工业级溶剂和试剂,以及使用连续流反应器来提高效率和产量。
化学反应分析
反应类型
3-苄基-1-(4-溴苄基)-5,6-二甲基-3H-苯并咪唑-1-鎓溴化物可以进行各种化学反应,包括:
取代反应: 溴苄基中的溴原子可以被亲核试剂(如胺或硫醇)取代。
氧化和还原: 苯并咪唑核心可以参与氧化还原反应,尽管该化合物的具体例子有限。
偶联反应: 苄基和溴苄基可以与其他芳香族化合物发生偶联反应。
常用试剂和条件
亲核试剂: 胺、硫醇和其他亲核试剂可用于取代反应。
氧化剂: 过氧化氢或高锰酸钾等常见的氧化剂可用于氧化反应。
催化剂: 钯或铜催化剂常用于偶联反应。
形成的主要产物
这些反应形成的主要产物取决于所使用的具体试剂和条件。例如,用胺进行的取代反应可以生成胺取代的苯并咪唑衍生物。
科学研究应用
3-苄基-1-(4-溴苄基)-5,6-二甲基-3H-苯并咪唑-1-鎓溴化物在科学研究中具有多种应用:
化学: 用作合成更复杂的苯并咪唑衍生物的前体。
生物学: 该化合物的结构使其能够与生物分子相互作用,使其在酶抑制和受体结合研究中非常有用。
工业: 用于开发具有特定化学性质的新材料。
作用机制
3-苄基-1-(4-溴苄基)-5,6-二甲基-3H-苯并咪唑-1-鎓溴化物的作用机制涉及它与酶和受体等分子靶标的相互作用。苯并咪唑核心可以与酶的活性位点结合,抑制其活性。溴苄基可能通过卤键增强结合亲和力,而二甲基可能影响化合物的整体疏水性和稳定性。
相似化合物的比较
类似化合物
苄基溴: 一种更简单的化合物,具有类似的反应性,但缺乏苯并咪唑核心。
4-溴苄基溴: 具有溴苄基,但缺乏苯并咪唑和二甲基。
1,2-二甲基咪唑: 包含咪唑核心,但缺乏苄基和溴苄基。
独特性
3-苄基-1-(4-溴苄基)-5,6-二甲基-3H-苯并咪唑-1-鎓溴化物是独特的,因为它结合了苯并咪唑核心以及苄基、溴苄基和二甲基取代基。这种独特的结构赋予了特定的化学性质和潜在的生物活性,这些性质和活性在更简单的相关化合物中没有观察到。
属性
CAS 编号 |
853348-95-5 |
|---|---|
分子式 |
C23H22Br2N2 |
分子量 |
486.2 g/mol |
IUPAC 名称 |
1-benzyl-3-[(4-bromophenyl)methyl]-5,6-dimethylbenzimidazol-1-ium;bromide |
InChI |
InChI=1S/C23H22BrN2.BrH/c1-17-12-22-23(13-18(17)2)26(15-20-8-10-21(24)11-9-20)16-25(22)14-19-6-4-3-5-7-19;/h3-13,16H,14-15H2,1-2H3;1H/q+1;/p-1 |
InChI 键 |
VNJWRMGANSJXTN-UHFFFAOYSA-M |
规范 SMILES |
CC1=CC2=C(C=C1C)[N+](=CN2CC3=CC=C(C=C3)Br)CC4=CC=CC=C4.[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


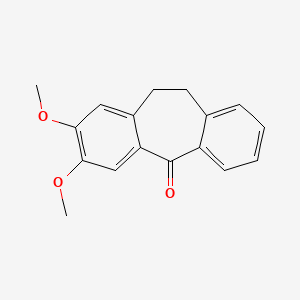
![methyl 4-{(E)-[2-({[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetyl)hydrazinylidene]methyl}benzoate](/img/structure/B11960562.png)

![4-{[(1E,2Z)-2-chloro-3-phenylprop-2-en-1-ylidene]amino}-5-(2-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11960568.png)
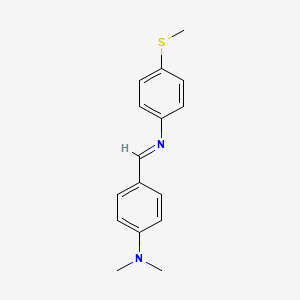
![pentyl 2-amino-1-butyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B11960572.png)

![2-[(3,4-Dimethoxyphenyl)methylideneamino]benzoic acid](/img/structure/B11960586.png)

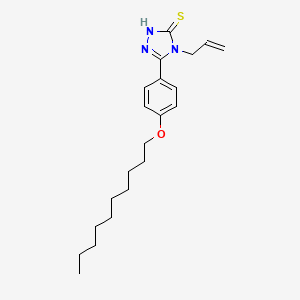
![(5Z)-5-{[3-(4-butoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-cyclohexyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11960619.png)
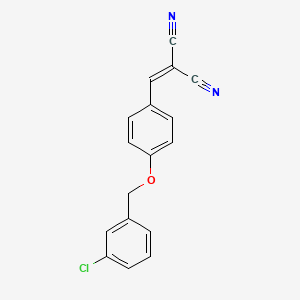
![N'-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide](/img/structure/B11960646.png)

